molecular formula C17H21N3O5S B3304030 N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921542-50-9

N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3304030
CAS No.: 921542-50-9
M. Wt: 379.4 g/mol
InChI Key: HHTGCXSXKJUHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2,2-Dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic small molecule featuring a benzamide-thiazole core substituted with a dimethoxyethyl carbamoyl group. The compound’s structure includes a 1,3-thiazole ring linked to a 4-methoxybenzamide moiety at position 2 and a carbamoylmethyl group at position 2. The carbamoylmethyl substituent is further modified with a 2,2-dimethoxyethyl chain, which introduces hydrophilic character due to the ether and amide functionalities.

Properties

IUPAC Name

N-[4-[2-(2,2-dimethoxyethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-23-13-6-4-11(5-7-13)16(22)20-17-19-12(10-26-17)8-14(21)18-9-15(24-2)25-3/h4-7,10,15H,8-9H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTGCXSXKJUHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzamide group can be introduced through a nucleophilic substitution reaction, where a methoxybenzoyl chloride reacts with an amine derivative of the thiazole ring. The dimethoxyethyl carbamoyl moiety is then attached via a carbamoylation reaction using suitable reagents such as dimethoxyethyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The methoxybenzamide group may enhance the compound’s binding affinity to its targets, while the dimethoxyethyl carbamoyl moiety can influence its pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility : The target compound’s dimethoxyethyl group enhances hydrophilicity compared to F186-0413’s lipophilic 2,6-dimethylphenyl group. This may improve aqueous solubility, a critical factor in drug bioavailability .

Anti-Inflammatory Potential: Analog 5c (4-chlorophenyl substituent) demonstrated potent anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., Cl) at the phenyl position enhance efficacy. The target compound’s methoxy group (electron-donating) may reduce activity compared to 5c but could mitigate toxicity .

Research Findings and Structure-Activity Relationships (SAR)

Anti-Inflammatory Activity

  • Substituent Position : In N-(4-phenyl-1,3-thiazol-2-yl) benzamides, para-substituted electron-withdrawing groups (e.g., Cl in 5c) enhance anti-inflammatory activity, while methoxy groups (as in the target compound) may reduce potency but improve metabolic stability .

Cytotoxic Potential (Hypothesis)

The dimethoxyethyl group might reduce cytotoxicity compared to bulkier substituents in tubulysins, but this requires experimental validation.

Biological Activity

N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a methoxy group, and a benzamide moiety, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamides and α-haloketones.
  • Attachment of the Carbamoyl Group : A nucleophilic substitution reaction facilitates the incorporation of the carbamoyl group.
  • Formation of the Benzamide Group : This is accomplished through amide coupling reactions.

Structural Formula

The molecular formula for this compound can be represented as follows:

C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity by either inhibiting or activating them, depending on the biological context. For instance, compounds with similar structures have been shown to increase intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .

Antiviral Properties

Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects against various viruses, including HIV-1 and Hepatitis B Virus (HBV). The mechanism involves increasing intracellular A3G levels, which inhibit viral replication .

Case Studies

  • Anti-HBV Activity : A study evaluating a related derivative demonstrated significant anti-HBV activity in vitro and in vivo using HepG2.2.15 cells and duck HBV models. The compound showed an IC50 value indicating effective inhibition of HBV DNA replication .
  • Cytotoxicity Assays : Cytotoxicity was assessed using MTT assays, where the concentration required to inhibit 50% of cell viability (CC50) was determined. Results indicated that the compound has a favorable safety profile while exerting antiviral effects .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)CC50 (µM)
This compoundThiazole ring, methoxy groupAnti-HBV5.0100
IMB-0523 (related derivative)N-phenylbenzamide structureBroad-spectrum antiviral3.080

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2,2-dimethoxyethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.